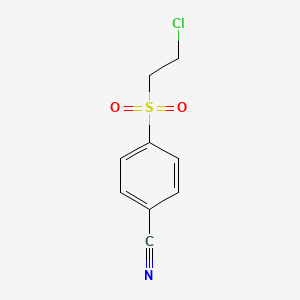

4-(2-Chloroethanesulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

4-(2-Chloroethanesulfonyl)benzonitrile serves as a crucial intermediate in the synthesis of various compounds. For instance, it plays a significant role in the creation of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. A study demonstrated a method for preparing 2-(methylthio)pyrimidin-4(1H)-one, which then reacts with para-aminobenzonitrile to yield a product used in further syntheses (Ju Xiu-lia, 2015).

Applications in Battery Technology

In the field of battery technology, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives. These compounds have shown to improve the cyclic stability of high voltage lithium ion batteries, thus enhancing their performance and longevity (Wenna Huang et al., 2014).

Electrochemical Studies and Corrosion Inhibition

Benzonitrile derivatives are also significant in electrochemical studies. For instance, chlorinated hydroxybenzonitriles have been identified as efficient proton donors in electrochemical mechanisms in non-aqueous solutions (R. Sokolová et al., 2012). Moreover, certain benzonitrile derivatives serve as corrosion inhibitors for metals, with studies showing their effectiveness in protecting mild steel in acidic environments (A. Chaouiki et al., 2018).

Applications in Polymer Synthesis

Furthermore, benzonitrile derivatives are used in the synthesis of novel polymeric materials. For instance, bis (4-carboxyphenoxy) benzonitrile has been utilized in creating new types of soluble aromatic polyesters with pendant cyano groups, exhibiting good thermal stabilities and solubility in common solvents (Yikai Yu et al., 2009).

Applications in Organic Synthesis

In organic synthesis, benzonitriles, including derivatives similar to 4-(2-Chloroethanesulfonyl)benzonitrile, are frequently used. They are involved in the formation of various organic compounds, such as in the cycloaddition reactions to form isoxazolinespirodihydrofuranones (S. Štverková et al., 1993) and in catalyzed cyanation reactions to form 2-(Alkylamino)benzonitriles (J. Dong et al., 2015).

Propriétés

IUPAC Name |

4-(2-chloroethylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLOJWNTNFPUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)